molecular formula C16H11ClN2O3 B2605976 4-chloro-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide CAS No. 320424-84-8

4-chloro-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide

Cat. No.: B2605976
CAS No.: 320424-84-8
M. Wt: 314.73
InChI Key: VBYDCLIAAUDOMG-ZROIWOOFSA-N
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Description

4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is a synthetic organic compound with the molecular formula C₁₆H₁₁ClN₂O₃ It is characterized by the presence of a benzofuran ring, a hydrazide group, and a chloro-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Hydrazone Formation: The benzofuran derivative is then reacted with hydrazine or substituted hydrazines to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction with 4-chlorobenzaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the hydrazone group can yield corresponding amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

Major Products

    Oxidation Products: Oxidized benzofuran derivatives.

    Reduction Products: Amines derived from the hydrazone group.

    Substitution Products: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the benzofuran ring is particularly significant due to its known bioactivity.

Medicine

Medicinal chemistry research focuses on the potential therapeutic applications of this compound. It is investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide: The parent compound.

    4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazine: A reduced form of the parent compound.

    4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazone: An intermediate in the synthesis of the parent compound.

Uniqueness

The uniqueness of 4-chloro-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide lies in its combination of a benzofuran ring and a hydrazone group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-chloro-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-11-7-5-10(6-8-11)15(20)19-18-9-14-12-3-1-2-4-13(12)16(21)22-14/h1-9,21H,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFZHWQQBZXCEM-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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